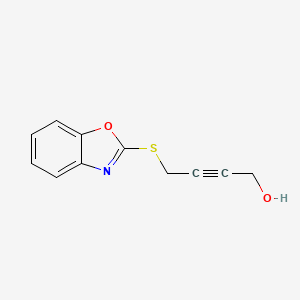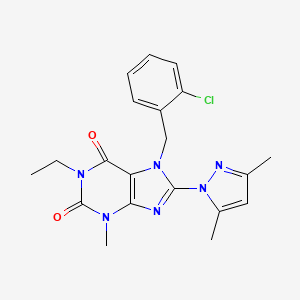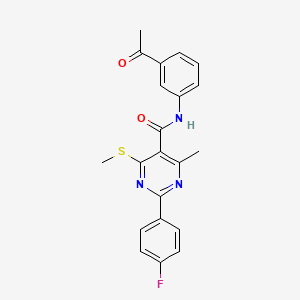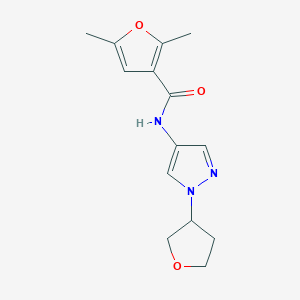
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, also known as MBOAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBOAT belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. In
Wirkmechanismus
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide inhibits the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has advantages in lab experiments due to its specific inhibition of FAAH, which allows for the selective modulation of endocannabinoid levels in the body. However, this compound has limitations in lab experiments due to its potential off-target effects on other enzymes and receptors.
Zukünftige Richtungen
Future research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide may focus on its potential therapeutic applications for various diseases, including inflammatory disorders, pain, and anxiety disorders. In addition, further studies on the biochemical and physiological effects of this compound may help to elucidate its mechanism of action and potential off-target effects. Finally, the development of more selective this compound inhibitors may lead to improved therapeutic efficacy and reduced side effects.
Synthesemethoden
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-butyn-1-ol, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid chloride. The final product, this compound, is obtained through purification by column chromatography. This synthesis method has been reported in the literature and has been used by various research groups to obtain this compound for their studies.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are known to have anti-inflammatory effects, and by inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced inflammation.
This compound has also been shown to have analgesic effects by reducing pain sensitivity in animal models. This effect is thought to be due to the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors that are involved in pain signaling.
In addition, this compound has been studied for its potential anxiolytic effects. Anandamide, which is increased by this compound inhibition of FAAH, has been shown to have anxiolytic effects in animal models. Therefore, this compound may have potential as a treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-17-16(18)15-9-6-12-21-15/h2-3,6-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOUSPRKJKIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2952429.png)





![(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2952437.png)

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)
